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L-Methionine, 2-hydroxy- (9CI)

Cat. No.: B1140145
CAS No.: 103063-66-7
M. Wt: 165.21074
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Description

Historical Context and Evolution of Research on Sulfur Amino Acid Analogues

The study of sulfur-containing amino acids and their analogues is deeply rooted in the quest to optimize animal nutrition and production. Methionine was first isolated in 1923 and its essentiality in the diet of animals was quickly established. thuenen.de The mid-20th century saw the advent of industrial-scale chemical synthesis of DL-methionine, a racemic mixture of D- and L-isomers, to supplement animal feed, as natural protein sources are often deficient in this essential amino acid. thuenen.dersc.org

Research into analogues like HMTBA began as scientists sought alternative, and potentially more effective, sources of methionine activity. The industrial production of HMTBA was developed in the 1950s. rsc.org Early investigations focused on understanding if and how these analogues could be converted into biologically active L-methionine within the animal's body. These studies laid the groundwork for a deeper understanding of the metabolic pathways of sulfur amino acids. Over the decades, research has evolved from simple bioefficacy trials to sophisticated molecular studies investigating the specific enzymes, transport mechanisms, and even the gene expression changes induced by these analogues. nih.govfrontiersin.org The development of advanced analytical techniques has been crucial in distinguishing the metabolic fates of different methionine sources and their isomers. nih.gov

Biochemical Significance in Fundamental Metabolism of Non-Human Organisms

The biochemical journey of HMTBA in non-human organisms, particularly poultry, has been a central theme of research. Unlike L-methionine, which can be directly incorporated into proteins, HMTBA must first undergo a two-step enzymatic conversion to become L-methionine. nih.govcambridge.org This conversion process is stereospecific, meaning the D- and L-isomers of HMTBA are handled by different enzymes. rsc.orgcambridge.org

The initial step involves the oxidation of the hydroxyl group to form an intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). cambridge.orgcambridge.org The subsequent step is the transamination of KMB to yield L-methionine. rsc.org

The key enzymes involved in the first step of this conversion are:

L-2-hydroxy acid oxidase (L-HAOX): This enzyme, primarily located in the peroxisomes of the liver and kidneys, acts on the L-isomer of HMTBA. rsc.orgcambridge.org

D-2-hydroxy acid dehydrogenase (D-HADH): This mitochondrial enzyme is responsible for the conversion of the D-isomer of HMTBA and is found in a wide variety of tissues. engormix.comrsc.org

This broad distribution of D-HADH suggests that many tissues in the body have the capacity to convert D-HMTBA to KMB. engormix.com In vivo studies using stable isotopes have confirmed the widespread conversion of HMTBA to L-methionine in various tissues, with the liver and kidneys being major sites. nih.govnih.gov

Interestingly, research has shown that HMTBA is a naturally occurring compound in animals like chicks, functioning as a precursor in a salvage pathway for L-methionine synthesis from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. nih.gov

The table below summarizes the key enzymes in the conversion of HMTBA isomers to the common intermediate, KMB.

IsomerEnzymeCellular LocationPrimary Tissue Location
L-HMTBAL-2-hydroxy acid oxidase (L-HAOX)PeroxisomesLiver, Kidney rsc.orgcambridge.org
D-HMTBAD-2-hydroxy acid dehydrogenase (D-HADH)MitochondriaVarious tissues engormix.comrsc.org

Once KMB is formed, it is then converted to L-methionine through the action of transaminases, which are ubiquitous throughout the body. cambridge.org This final L-methionine molecule is then available for all its essential metabolic functions, including protein synthesis, serving as a precursor for other sulfur-containing compounds like cysteine and taurine (B1682933), and participating in methylation reactions via its conversion to S-adenosylmethionine (SAM). rsc.orgnih.govwikipedia.org

Current Research Gaps and Future Directions in L-Methionine, 2-hydroxy- (9CI) Studies

Despite decades of research, several questions regarding the metabolism and effects of HMTBA remain. While the primary metabolic pathway is well-documented, the subtle differences in metabolic impact between HMTBA and DL-methionine are still being elucidated. For instance, studies have shown that L-methionine and HMTBA can have different effects on the intracellular concentrations of key metabolites like SAM and S-adenosylhomocysteine (SAH), as well as on mRNA methylation. frontiersin.orgnih.gov

Future research is likely to focus on several key areas:

Molecular Mechanisms: A deeper dive into how HMTBA and its metabolites influence gene expression and cellular signaling pathways is warranted. Understanding these mechanisms could explain observed differences in performance and health outcomes in animals fed different methionine sources. frontiersin.orgnih.gov

Comparative Metabolism: While much of the research has been conducted in poultry, more comparative studies in other species, including aquatic animals, are needed to understand species-specific differences in HMTBA metabolism and efficacy. mdpi.comwilsonlab.com

Beyond Nutrition: Investigating the non-nutritional roles of HMTBA, such as its potential antioxidant properties and its impact on the immune system, could open up new applications and a more complete understanding of its biological functions. thepoultrysite.com

Properties

CAS No.

103063-66-7

Molecular Formula

C5H11NO3S

Molecular Weight

165.21074

Synonyms

L-Methionine, 2-hydroxy- (9CI)

Origin of Product

United States

Metabolic Pathways and Biotransformations of L Methionine, 2 Hydroxy 9ci

Enantiomeric Conversion Mechanisms and Dynamics

The conversion of the D- and L-enantiomers of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) to L-methionine is a two-step process that begins with the oxidation of the hydroxy group to form an intermediate, 2-keto-4-(methylthio)butanoic acid (KMB) nih.govrsc.orgcambridge.orguninsubria.itresearchgate.net. This initial step is stereospecific, with different enzymes acting on the D- and L-isomers nih.govnih.govresearchgate.net. The subsequent transamination of KMB yields L-methionine nih.govrsc.orgcambridge.orguninsubria.it.

Enzymatic Conversion to L-Methionine via Deamination and Reamination

The conversion of HMTBA to L-methionine is not a direct deamination and reamination process in the traditional sense, as HMTBA possesses a hydroxyl group instead of an amino group cambridge.org. The process is more accurately described as an initial oxidation followed by a transamination reaction nih.govuninsubria.it. The D- and L-enantiomers of HMTBA are first oxidized to the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB) nih.govrsc.orgcambridge.org. This keto-acid then serves as a substrate for transaminases, which transfer an amino group from a donor amino acid to KMB, thereby forming L-methionine nih.govrsc.org. This two-step conversion pathway has been demonstrated in various tissues, including the liver, kidneys, and intestine nih.govnih.govejast.orgnih.gov.

Role and Activity of D-Amino Acid Oxidase (DAAO) in L-Methionine, 2-hydroxy- (9CI) Metabolism

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids nih.govfrontiersin.orgnih.gov. While DAAO's primary role is in the metabolism of D-amino acids, its direct action on the D-enantiomer of HMTBA is not the primary conversion pathway. Instead, the conversion of D-HMTBA is catalyzed by D-2-hydroxy acid dehydrogenase nih.govrsc.orgnih.gov. However, DAAO is relevant in the broader context of methionine precursor metabolism, as it is the enzyme responsible for converting D-methionine (D-Met) into the same intermediate, KMB nih.gov. This highlights a key difference in the metabolic pathways of HMTBA and D-methionine, where only one enzyme, DAAO, is required for the initial conversion of D-Met, while two distinct enzymes handle the D- and L-isomers of HMTBA nih.govresearchgate.net. The activity of DAAO is highest in the liver and kidneys broadinstitute.orgfrontiersin.org.

Contribution of Other Enzymes in the Conversion Process

Several other key enzymes are integral to the conversion of HMTBA to L-methionine. The enzymatic conversion is stereospecific, with different enzymes responsible for the initial oxidation of the D- and L-isomers of HMTBA nih.govnih.govresearchgate.net.

L-2-hydroxy acid oxidase (L-HAOX) : This enzyme is responsible for the oxidation of L-HMTBA to KMB rsc.orgcambridge.orgnih.gov. L-HAOX is a flavoenzyme that produces hydrogen peroxide as a byproduct and is primarily found in the peroxisomes of the liver and kidneys nih.govresearchgate.net.

D-2-hydroxy acid dehydrogenase (D-HADH) : The conversion of D-HMTBA to KMB is catalyzed by this mitochondrial enzyme nih.govrsc.orgcambridge.orgnih.gov. D-HADH has been identified in a wide range of tissues, including the liver, kidneys, intestinal mucosa, and skeletal muscle nih.govnih.govresearchgate.net.

Transaminases : Following the formation of KMB from either HMTBA isomer, transaminases catalyze the final step of converting KMB to L-methionine by transferring an amino group from a donor amino acid nih.govrsc.org. This transamination process is ubiquitous and occurs in various tissues cambridge.org.

EnzymeSubstrate (Enantiomer)ProductCellular LocationPrimary Tissue Location
L-2-hydroxy acid oxidase (L-HAOX)L-HMTBA2-keto-4-(methylthio)butanoic acid (KMB)PeroxisomesLiver, Kidneys
D-2-hydroxy acid dehydrogenase (D-HADH)D-HMTBA2-keto-4-(methylthio)butanoic acid (KMB)MitochondriaLiver, Kidneys, Intestine, Muscle
Transaminases2-keto-4-(methylthio)butanoic acid (KMB)L-MethionineCytosol / MitochondriaUbiquitous

Integration into Methionine and Sulfur Amino Acid Metabolism

Once converted to L-methionine, the molecule enters the general methionine and sulfur amino acid metabolic pathways, playing a crucial role in protein synthesis, the transsulfuration pathway, and the remethylation cycle nih.gov.

Transsulfuration Pathway Interactions

The transsulfuration pathway is a metabolic route that converts homocysteine, a product of methionine metabolism, into cysteine creative-proteomics.comnih.govwikipedia.org. Research suggests that HMTBA is preferentially directed towards the transsulfuration pathway, leading to the synthesis of important antioxidant compounds such as taurine (B1682933) and glutathione (B108866) nih.gov. This preferential shunting may be attributed to the continuous and steady supply of L-methionine from the conversion of HMTBA, which can influence the metabolic fate of methionine. The end products of this pathway, cysteine and its derivatives, are crucial for cellular redox balance and detoxification processes creative-proteomics.comnih.gov.

Key Steps in the Transsulfuration Pathway:

Methionine to Homocysteine : L-methionine is first converted to S-adenosylmethionine (SAM), which then donates a methyl group to become S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine creative-proteomics.comresearchgate.netresearchgate.net.

Homocysteine to Cystathionine (B15957) : The enzyme cystathionine β-synthase catalyzes the condensation of homocysteine with serine to form cystathionine nih.gov.

Cystathionine to Cysteine : Cystathionine is then cleaved by cystathionine γ-lyase to produce cysteine, α-ketobutyrate, and ammonia (B1221849) wikipedia.org.

Remethylation Cycle Interplay

The remethylation cycle, also known as the methionine cycle, is responsible for regenerating methionine from homocysteine creative-proteomics.comnih.gov. This cycle is vital for maintaining adequate levels of methionine and S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions creative-proteomics.comnih.gov. The conversion of HMTBA to L-methionine provides a substrate for this cycle. The interplay between the remethylation and transsulfuration pathways is tightly regulated, with the availability of methionine being a key factor. When methionine levels are high, homocysteine is preferentially directed towards the transsulfuration pathway, whereas when methionine is limiting, homocysteine is primarily remethylated to regenerate methionine creative-proteomics.com.

Key Enzymes in the Remethylation Cycle:

EnzymeFunctionCo-factors
Methionine synthaseCatalyzes the remethylation of homocysteine to methionine.Vitamin B12, Folate
Betaine-homocysteine methyltransferaseAn alternative pathway for remethylation of homocysteine to methionine, primarily in the liver and kidneys.Betaine

Downstream Metabolite Formation and Fluxes

Once converted to L-methionine, HMTBA contributes to the body's pool of this essential amino acid, which is then directed into several critical metabolic routes cambridge.org. The primary pathways include protein synthesis, the transmethylation pathway for the synthesis of S-adenosylmethionine (SAM), and the transsulfuration pathway for the synthesis of L-cysteine and its derivatives cambridge.org.

The conversion of HMTBA to L-methionine is a prerequisite for its entry into the methionine cycle, which is central to cellular methylation reactions. L-methionine is converted to S-adenosylmethionine (SAM) in an ATP-dependent reaction catalyzed by the enzyme methionine adenosyltransferase (MAT) nih.gov. SAM is the principal methyl group donor in the metabolism of animals, participating in the methylation of DNA, RNA, proteins, and other metabolites nih.govuninsubria.it.

The metabolic flux from HMTBA towards SAM synthesis is a critical aspect of its nutritional efficacy. Methionine itself is a key regulator of its metabolic pathways; it can be directed towards SAM synthesis or catabolized via the transsulfuration pathway nih.gov. Studies in various animal models, including fish, have highlighted the importance of maintaining an optimal SAM to S-adenosylhomocysteine (SAH) ratio, which serves as an indicator of cellular methylation capacity uninsubria.it. After donating its methyl group, SAM is converted to SAH, which is then hydrolyzed to homocysteine researchgate.net. This homocysteine can be remethylated to regenerate methionine, thus completing the cycle nih.govresearchgate.net. The utilization of HMTBA provides the necessary substrate to fuel this cycle, supporting the myriad of biological processes dependent on SAM-mediated methylation uninsubria.itfrontiersin.org.

Research in finishing beef cattle supplemented with an isopropyl ester of HMTBA demonstrated an increase in the predicted duodenal flow of methionine and a more balanced profile of digestible essential amino acids, indicating that HMTBA effectively serves as a source for metabolizable methionine required for downstream pathways, including SAM synthesis frontiersin.org.

Beyond its role in methylation, HMTBA significantly contributes to the body's antioxidant capacity, primarily through the transsulfuration pathway. Following its conversion to L-methionine and subsequently to homocysteine via the methionine cycle, homocysteine can be irreversibly channeled into the transsulfuration pathway to synthesize L-cysteine cambridge.org. Cysteine is the rate-limiting amino acid for the synthesis of the critical endogenous antioxidant, glutathione (GSH) mdpi.com.

Research has indicated that HMTBA may be preferentially diverted towards the transsulfuration pathway, leading to the production of antioxidant metabolites like taurine and glutathione nih.gov. In an in vitro study using a Caco-2 cell model of intestinal inflammation, HMTBA was shown to protect epithelial barrier function against oxidative stress induced by hydrogen peroxide nih.gov. This protective effect was attributed to an increased production of taurine and reduced glutathione nih.gov. The study also noted that the protective role of HMTBA was more pronounced than that of DL-methionine, suggesting its potential as a valuable precursor for antioxidant synthesis nih.gov.

The antioxidant properties of HMTBA have been observed in vivo as well. In mice fed a high-fat diet, supplementation with HMTBA helped restore the oxidative redox status and ameliorated depressed antioxidant defense systems nih.gov. These findings underscore the role of HMTBA not just as a methionine precursor for protein synthesis, but also as a key contributor to cellular antioxidant defenses through its flux into the glutathione biosynthesis pathway nih.govnih.govimrpress.com.

Tissue-Specific and Organism-Specific Metabolic Adaptations

The bioconversion of HMTBA to L-methionine is not confined to a single organ but occurs in various tissues, with notable differences across animal species. The process involves two main enzymatic steps: an initial oxidation of HMTBA to 2-keto-4-(methylthio)butanoic acid (KMB), followed by a transamination of KMB to L-methionine cambridge.orguninsubria.it.

In poultry, the conversion is stereospecific. The L-isomer of HMTBA is oxidized by L-2-hydroxy acid oxidase (L-HAOX), a flavoenzyme located in the peroxisomes of the liver and kidney nih.govrsc.orgresearchgate.net. The D-isomer is converted by a mitochondrial enzyme, D-2-hydroxy acid dehydrogenase (D-HADH), which has been identified in a wide array of tissues, including the liver, kidney, intestinal mucosa, and skeletal muscle nih.govresearchgate.netnih.gov. This widespread presence of D-HADH allows for the utilization of D-HMTBA in virtually any organ for protein synthesis nih.govresearchgate.net. In vitro studies with chicken tissue homogenates have shown that the kidney possesses the highest activity for converting HMTBA to KMB, followed by the liver, intestinal mucosa, and breast muscle nih.gov. However, due to its larger mass, the liver is considered a major site of conversion in vivo nih.gov.

In ruminants, the metabolic adaptation is distinct from that in monogastric animals like chickens and pigs imrpress.com. A significant portion of HMTBA is absorbed directly through the rumen and omasum walls novusint.comnih.gov. The absorbed HMTBA is then converted to L-methionine in various tissues, with non-hepatic tissues playing a major role imrpress.com. Studies in sheep have identified the enzymes necessary for converting HMTBA to KMB in the ruminal and omasal epithelia, as well as the liver and kidney nih.gov. In dairy cows, it is estimated that about 40-50% of HMTBA bypasses rumen degradation and is absorbed, subsequently being converted to metabolizable methionine in tissues like the liver and kidneys frontiersin.orgnovusint.comnih.gov. The remaining portion is utilized by rumen microbes, enhancing microbial protein synthesis novusint.comnih.gov.

In pigs, the liver and kidneys are also key sites for HMTBA metabolism. Studies with porcine kidney fibroblast cell lines have demonstrated their ability to utilize the D-isomer of HMTBA as a sole methionine source nih.gov. In fish, the bioavailability and metabolic conversion of HMTBA are also recognized, with the liver playing a central role in converting it to L-methionine to support growth and other metabolic functions uninsubria.it. This broad tissue and organismal capacity for conversion highlights the metabolic flexibility that allows HMTBA to serve as an effective L-methionine precursor across diverse species researchgate.net.

Molecular and Cellular Mechanisms of L Methionine, 2 Hydroxy 9ci Function

Substrate Utilization and Enzyme Kinetics in Biochemical Reactions

The conversion of HMTBA to L-methionine is a two-step enzymatic process that begins with its oxidation to 2-keto-4-(methylthio)butanoic acid (KMB), followed by a transamination reaction to yield L-methionine. researchgate.netcambridge.org The initial oxidation step is stereospecific, with different enzymes acting on the D- and L-isomers of HMTBA. researchgate.net

The L-isomer of HMTBA is oxidized by L-2-hydroxy acid oxidase, a flavoenzyme located in the peroxisomes of the liver and kidney that produces hydrogen peroxide as a byproduct. researchgate.net The D-isomer is converted by a distinct mitochondrial enzyme, D-2-hydroxy acid dehydrogenase. researchgate.net This enzyme has been identified in a wide array of tissues, including the liver, kidney, intestinal mucosa, and skeletal muscle, suggesting a broad capacity for D-HMTBA utilization throughout the body. researchgate.net

Beyond its role as a methionine precursor, HMTBA is also a naturally occurring intermediate in a pathway that synthesizes L-methionine from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. nih.gov Studies with chick liver enzymes have demonstrated that HMTBA is synthesized from MTA and subsequently converted to L-methionine, confirming its role in this salvage pathway. nih.gov

Table 1: Key Enzymes in the Conversion of HMTBA to L-Methionine
EnzymeSubstrate IsomerCellular LocationProductReference
L-2-hydroxy acid oxidaseL-HMTBAPeroxisomes (Liver, Kidney)KMB + H₂O₂ researchgate.net
D-2-hydroxy acid dehydrogenaseD-HMTBAMitochondria (Widespread)KMB researchgate.net
TransaminasesKMBCytosol/MitochondriaL-Methionine nih.govresearchgate.net

Cellular Transport Mechanisms and Systems

The absorption and cellular uptake of HMTBA are governed by a combination of carrier-mediated transport and passive diffusion, distinguishing it from the transport mechanisms for amino acids like methionine. nih.gov

HMTBA is transported across cell membranes by specific carrier proteins, primarily proton-linked monocarboxylate transporters. cambridge.orgnih.gov In the intestinal epithelium, the monocarboxylate transporter 1 (MCT1) has been identified as a key player in HMTBA uptake. researchgate.netcambridge.orgnih.gov This transport is often dependent on a proton gradient, with lower extracellular pH facilitating uptake. nih.govnih.gov Studies in chick intestinal brush border membrane vesicles have characterized an H+-dependent, non-stereospecific system with an intermediate affinity for HMTBA (Km of approximately 1 mmol/L). nih.gov

In addition to MCT1, sodium-dependent monocarboxylate transporters, specifically SMCT1 (SLC5A8) and SMCT2 (SLC5A12), are also implicated in HMTBA transport. nih.govresearchgate.net These systems exhibit different affinities, with SMCT1 being a high-affinity transporter and SMCT2 showing lower affinity. nih.gov The transport of HMTBA via these systems is distinct from the Na+-dependent, broad-specificity system B type transporter that facilitates the uptake of L- and D-methionine. nih.gov

Table 2: Identified Cellular Transporters for HMTBA
TransporterTransport FamilyMechanismKey CharacteristicsReference
MCT1 (Monocarboxylate Transporter 1)Solute Carrier Family 16 (SLC16)Proton-linkedFacilitates transport of monocarboxylates like HMTBA. researchgate.netcambridge.orgnih.gov
SMCT1 (SLC5A8)Solute Carrier Family 5 (SLC5)Sodium-dependentHigh-affinity transport. nih.govresearchgate.net
SMCT2 (SLC5A12)Solute Carrier Family 5 (SLC5)Sodium-dependentLow-affinity transport. nih.govresearchgate.net

This dual mechanism of transport can be advantageous under certain physiological conditions. For instance, during heat stress, when the capacity of energy-dependent active transport systems for amino acids is compromised, the absorption of HMTBA via diffusion may be more effective. nih.govnih.gov Furthermore, HMTBA may bypass the extensive first-pass metabolism that L-methionine undergoes in enterocytes, potentially increasing its availability to other tissues for protein synthesis and other metabolic functions. nih.gov Studies on ruminant tissues have also shown that HMTBA absorption across ruminal and omasal epithelia involves both mediated transport and diffusion, with the omasum showing a greater absorptive capacity. nih.gov

Intracellular Signaling and Regulatory Networks

Once inside the cell and converted to L-methionine, HMTBA influences key intracellular signaling pathways, particularly those related to protein synthesis. In bovine mammary epithelial cells, supplementation with an isopropyl ester form of HMTBA (HMBi) was found to stimulate the production of the eukaryotic translation initiation factor 3 subunit protein, a crucial component for initiating protein translation. nih.gov The same studies showed that HMBi treatment led to the highest gene expression of S6 kinase beta-1 (S6K1), a downstream target of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth and protein synthesis. nih.govejast.org

Furthermore, pathway analysis revealed that HMTBA supplementation stimulated the pentose (B10789219) phosphate (B84403) and glycolysis pathways, suggesting an impact on cellular energy and nucleotide metabolism. nih.gov A distinct effect of HMTBA on intracellular regulation involves epigenetic modifications. Research in intestinal porcine epithelial cells (IPEC-J2) demonstrated that HMTBA can modulate the N6-methyladenosine (m6A) methylation of mRNA. This led to increased stability and expression of the mRNA for zona occludens-1 (ZO-1), a critical tight junction protein, thereby enhancing intestinal barrier function. nih.govfrontiersin.org This effect may be mediated by the upregulation of the FTO demethylase enzyme. nih.govfrontiersin.org

Influence on Redox Homeostasis and Oxidative Stress Mitigation in Cellular Models

HMTBA exerts a significant influence on cellular redox balance, primarily through its preferential metabolism via the transsulfuration pathway. nih.gov This pathway leads to the synthesis of important antioxidant compounds, including taurine (B1682933) and the tripeptide glutathione (B108866) (GSH). nih.gov

In cellular models of intestinal inflammation using Caco-2 cells, HMTBA demonstrated a protective effect against oxidative stress. It was shown to prevent the increase in paracellular permeability induced by hydrogen peroxide (H₂O₂) or tumour necrosis factor-α (TNF-α). nih.gov This protective capacity was attributed to the increased intracellular production of taurine and reduced glutathione (rGSH). nih.gov

Studies in animal models have corroborated these cellular findings. In laying ducks, dietary supplementation with HMTBA improved systemic redox status by increasing the activities of key antioxidant enzymes such as glutathione peroxidase and catalase, and elevating glutathione levels, while concurrently reducing levels of the lipid peroxidation marker malondialdehyde. nih.govmssm.edu Similarly, HMTBA was able to restore the oxidative redox status in mice subjected to oxidative stress from a high-fat diet. nih.gov However, it is noteworthy that oversupplementation with HMTBA may have adverse effects, as one study reported increased production of reactive oxygen species (ROS) in murine and quail myoblasts, suggesting a dose-dependent effect on cellular redox state. nih.gov

Table 3: Effects of HMTBA on Cellular Redox and Antioxidant Markers
Marker/ParameterEffect of HMTBACell/Animal ModelReference
Taurine ProductionIncreasedCaco-2 cells nih.gov
Reduced Glutathione (GSH)IncreasedCaco-2 cells, Laying Ducks nih.govnih.govmssm.edu
Glutathione Peroxidase ActivityIncreasedLaying Ducks nih.govmssm.edu
Catalase ActivityIncreasedLaying Ducks nih.govmssm.edu
Malondialdehyde (MDA)DecreasedLaying Ducks nih.govmssm.edu
Paracellular Permeability (under H₂O₂ stress)Prevented IncreaseCaco-2 cells nih.gov

Modulation of Gene Expression and Epigenetic Processes via Methionine Metabolism

Through its conversion to L-methionine, HMTBA impacts gene expression and epigenetic regulation. L-methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl group donor for nearly all biological methylation reactions, including the methylation of DNA and RNA.

Studies in bovine hepatocytes found that increasing concentrations of HMTBA, similar to other methionine forms, decreased the mRNA expression of betaine-homocysteine methyltransferase (BHMT), an enzyme involved in the regeneration of methionine from homocysteine. nih.gov This suggests a feedback mechanism where sufficient methionine supply downregulates its own recycling pathway.

More direct effects on gene expression have been observed in relation to specific cellular functions. In bovine mammary epithelial cells, HMTBA supplementation resulted in higher mRNA expression of beta-casein, a major milk protein, and S6K1, a key regulator of protein synthesis. nih.govejast.org

Analytical Methodologies for Research on L Methionine, 2 Hydroxy 9ci

Chromatographic Techniques for Detection and Quantification in Biological Matrices

Chromatographic techniques are fundamental in the analytical methodologies for L-Methionine, 2-hydroxy- (9CI), also known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), providing the means for its separation, detection, and quantification within complex biological samples.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of HMTBA in various biological matrices. Due to the polar and nonvolatile nature of HMTBA, HPLC methods often employ reversed-phase columns and require specific detection methods for sensitive and selective quantification.

Simple, sensitive, and precise reversed-phase liquid chromatography (LC) methods have been developed for the determination of HMTBA in bovine serum and seawater. chromatographyonline.comresearchgate.net These methods often couple HPLC with advanced detection systems like electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) for enhanced selectivity and sensitivity. chromatographyonline.comresearchgate.net

For direct UV detection of amino acids and their analogs, absorbance is typically measured in the 200 to 210 nm range, corresponding to the carboxyl group. shimadzu.com.sgsielc.com However, to improve detection by UV or fluorescence, derivatization is a common strategy. shimadzu.com.sgnih.gov For instance, a rapid HPLC method for L-methionine in plasma utilizes pre-column derivatization with o-phthalaldehyde (B127526) (OPA), followed by fluorescence detection. nih.gov This approach significantly enhances sensitivity, achieving a limit of detection of 0.5 µmol/L. nih.gov

The choice of mobile phase is critical for achieving good separation. A common approach involves a gradient elution with a mixture of water, acetonitrile (B52724), and an acid modifier like trifluoroacetic acid. chromatographyonline.com For example, one method utilizes a gradient changing from 100% water with 0.1% trifluoroacetic acid to a mixture of 70% water and 30% acetonitrile with 0.1% trifluoroacetic acid over 15 minutes. chromatographyonline.com

Interactive Data Table: HPLC Methods for HMTBA Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the metabolomic profiling of HMTBA and related sulfur-containing compounds. nih.govnih.gov Due to the low volatility of HMTBA, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. sigmaaldrich.com

Common derivatization agents include silylating agents like N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govsigmaaldrich.com The derivatization process typically involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a nonpolar moiety. sigmaaldrich.com For instance, a method for analyzing methionine-related compounds in human saliva involves treatment with a mixture of anhydrous pyridine, MSTFA, and trimethylchlorosilane (TMCS). nih.govnih.gov

GC-MS has been instrumental in identifying naturally occurring HMTBA in biological systems, such as in the liver and excreta of chicks. nih.gov This technique provides high-throughput potential, sensitivity, specificity, and reproducibility for the analysis of biofluids. nih.gov Metabolomic profiling using GC-MS can cover a wide range of metabolites, from polar to non-polar compounds. illinois.edu

Interactive Data Table: GC-MS Methodology for HMTBA

Electrophoretic Methods for Separation and Analysis

Electrophoretic methods offer an alternative approach for the separation and analysis of charged species like L-Methionine, 2-hydroxy- (9CI).

Capillary Electrophoresis for L-Methionine, 2-hydroxy- (9CI) Determination

Capillary electrophoresis (CE) separates molecules based on their charge-to-mass ratio in an electric field. sciex.com Capillary isotachophoresis, a mode of CE, has been successfully applied for the rapid determination of HMTBA in poultry feeds. nih.gov This method involves the separation of charged species between a leading electrolyte with ions of higher mobility and a terminating electrolyte with ions of lower mobility. mdpi.com

A key advantage of this technique is its speed and selectivity. The analysis time can be as short as 15 minutes following a simple cold-water extraction of the sample. nih.gov This is significantly faster than traditional gas chromatographic methods. nih.gov The method demonstrates good sample recoveries, exceeding 90%, with coefficients of variation less than +/- 10%. nih.gov

Isotopic Tracing and Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux Analysis

Isotopic tracing and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the metabolic fate and flux of L-Methionine, 2-hydroxy- (9CI) in biological systems.

Stable isotope tracing, often using 13C-labeled substrates, allows for the tracking of atoms through metabolic pathways. nih.gov By feeding cells with 13C-methionine and measuring the isotope-labeling kinetics of intracellular and extracellular methionine via LC-MS, researchers can quantify metabolic fluxes. nih.gov This approach is crucial for understanding how HMTBA is converted to L-methionine and utilized in various metabolic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool, particularly 2D 1H-13C NMR, for metabolomic studies. acs.org It can be used to analyze the global methylome in tumor models labeled with [13C-methyl]methionine, providing insights into methyl metabolism. acs.org While direct NMR studies on HMTBA metabolic flux are less common, the principles of using NMR for flux analysis are well-established and applicable. researchgate.netresearcher.life

Enzymatic Assays for Investigating Specific Conversion Rates and Enzyme Activities

Enzymatic assays are essential for studying the specific conversion of L-Methionine, 2-hydroxy- (9CI) to L-methionine and for determining the activity of the enzymes involved in this pathway.

The conversion of HMTBA to L-methionine is a stereospecific process. nih.gov In chicks, L-HMB is a substrate for L-2-hydroxy acid oxidase, a flavo-enzyme found in the peroxisomes of the liver and kidney. nih.gov The D-isomer of HMB is acted upon by D-2-hydroxy acid dehydrogenase, a mitochondrial enzyme. nih.gov Enzymatic assays can be designed to measure the activity of these specific enzymes by monitoring the consumption of the substrate (HMB) or the formation of the product (keto-methionine or L-methionine).

Furthermore, enzymatic synthesis methods have been used to create co-oligomers of L-methionine and HMB using the proteolytic enzyme papain. nih.gov The characterization of these oligomers can be performed using techniques like reverse-phase liquid chromatography and mass spectrometry. nih.gov

There are also highly selective enzymatic assays for L-methionine that can be adapted to study its formation from HMTBA. nih.gov For example, an assay coupling adenosylmethionine synthetase (AdoMetS) to a pyrophosphate detection system is highly specific for L-methionine and can be used in complex biological samples like human plasma without extensive pretreatment. nih.gov

Interactive Data Table: Enzymes in HMTBA Conversion

Comparative Biochemical Studies of L Methionine, 2 Hydroxy 9ci Across Biological Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cell culture systems are invaluable for dissecting the specific molecular and cellular mechanisms of action of various compounds, including amino acid analogs like L-Methionine, 2-hydroxy- (9CI). By isolating specific cell types, researchers can gain a deeper understanding of metabolic pathways, cellular signaling, and other biological processes without the confounding variables of a whole-organism system.

Studies in Porcine Intestinal Epithelial Cell Lines (e.g., IPEC-J2)

The porcine intestinal epithelial cell line IPEC-J2 serves as a critical in vitro model for studying intestinal metabolism and nutrient transport. Research investigating various methionine sources, including the hydroxy analog of methionine, has provided insights into their differential effects on intestinal cell metabolism.

One study comparing L-Methionine, DL-Methionine, and DL-2-hydroxy-4-(methylthio)butanoic acid (DL-HMTBA) in IPEC-J2 cells revealed significant differences in their metabolic fates. Cells treated with DL-HMTBA showed markedly lower intracellular concentrations of key metabolites in the methionine cycle.

MetaboliteDL-HMTBA Group vs. Other Methionine Sources
Intracellular MethionineSignificantly Lower
S-adenosylmethionine (SAM)Significantly Lower
S-adenosylhomocysteine (SAH)Significantly Lower
SAM/SAH RatioSignificantly Lower
5-methyltetrahydrofolate (5-MTHF)Significantly Higher

Furthermore, the expression of genes encoding enzymes involved in transmethylation, remethylation, and trans-sulfuration pathways was significantly upregulated in the DL-HMTBA group. This suggests that the metabolic conversion of the hydroxy analog places a different demand on the cellular machinery compared to L- or DL-Methionine.

Research in Neuroblastoma Cell Lines and Other Cellular Systems

While direct studies on L-Methionine, 2-hydroxy- (9CI) in neuroblastoma cell lines are not extensively documented in publicly available research, the broader context of methionine metabolism in these cancer cells is an active area of investigation. Neuroblastoma cells, like many other cancer cells, exhibit a high demand for methionine for their rapid proliferation and metabolic activities.

Research has shown that depleting methionine can inhibit the proliferation of neuroblastoma cell lines. nih.gov For instance, treatment with recombinant methioninase, an enzyme that degrades methionine, has been shown to suppress tumor growth in xenograft models of neuroblastoma. nih.gov These studies highlight the critical role of the methionine metabolic pathway in the survival and growth of these cancer cells. The effects of L-Methionine itself have been studied, showing it can reduce cell viability in human neuroblastoma SH-SY5Y cells. researchgate.net

Given that L-Methionine, 2-hydroxy- (9CI) must be converted to L-methionine to be utilized in protein synthesis and other metabolic pathways, its effects on neuroblastoma cells would likely be contingent on the efficiency of this conversion within the specific cell line. The enzymes responsible for this conversion would be a key determinant of its biological activity.

Yeast Models for Metabolic Pathway Engineering

The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for metabolic engineering and for studying fundamental cellular processes, including amino acid metabolism. While specific research on the metabolic engineering of yeast using L-Methionine, 2-hydroxy- (9CI) is limited, studies on methionine catabolism in S. cerevisiae provide a basis for understanding how such a compound might be processed.

In yeast, the catabolism of methionine can proceed through a transamination step to form α-keto-γ-(methylthio)butyrate (KMBA). oup.comoup.com Subsequently, KMBA can be reduced to α-hydroxy-γ-(methylthio)butyrate, a compound structurally similar to L-Methionine, 2-hydroxy- (9CI). oup.comoup.com This indicates that yeast possess the enzymatic machinery to interconvert these keto and hydroxy acids.

This existing metabolic capability could potentially be harnessed for metabolic engineering purposes. For instance, yeast strains could be engineered to efficiently convert L-Methionine, 2-hydroxy- (9CI) into L-methionine or other valuable sulfur-containing compounds. Studies on other methionine analogs, such as ethionine and selenomethionine, have shown they can be incorporated into proteins and act as repressors of the methionine biosynthetic pathway in S. cerevisiae, demonstrating that the cellular machinery can recognize and process methionine-like molecules. nih.gov

Avian Models (e.g., Broiler Chicks)

Avian models, particularly broiler chicks, are extensively used in nutritional and metabolic research due to their rapid growth rate and well-characterized nutrient requirements. These models are especially valuable for comparing the efficacy of different dietary sources of essential amino acids, such as methionine and its analogs.

Comparative Metabolic Efficiency with L-Methionine and DL-Methionine

The metabolic efficiency of L-Methionine, 2-hydroxy- (9CI) and its related forms, often referred to as methionine hydroxy analog (MHA), has been a subject of considerable research in broiler nutrition, often in comparison to the standard sources, L-Methionine and DL-Methionine.

Studies have shown that while L-Methionine is the biologically active form directly used for protein synthesis, DL-Methionine and MHA must be converted to L-Methionine in the body. nih.gov This conversion process has implications for their metabolic efficiency. Research comparing DL-methionine with its hydroxy analog has indicated that broilers fed high levels of MHA had improved body weight, average daily gain, and feed conversion ratios. nih.gov

One study demonstrated that while both DL-Methionine and L-Methionine supplementation improved growth performance compared to a methionine-deficient diet, L-Methionine resulted in greater body weight gain, particularly in the later stages of growth. nih.govveterinaryworld.org Conversely, DL-Methionine appeared to have a more pronounced effect on liver metabolism. nih.govveterinaryworld.org

The table below summarizes findings from a study comparing different methionine sources on the performance of broiler chickens.

Performance ParameterR-MHA (Reduced MHA)DL-MethionineL-Methionine
Carcass/Body Weight Ratio0.7820.8080.809
Breast Meat Fat (g/kg DM)144-104
Breast Meat CP (g/kg DM)838-875
Data adapted from a study on broilers fed protein-reduced diets with different methionine sources. nih.gov

These findings suggest that while all sources can meet the bird's requirement for methionine, there are subtle differences in their effects on growth performance and carcass composition. nih.gov

Biochemical Impact on Key Metabolic Markers

A study comparing DL-Methionine and L-Methionine found that DL-Methionine supplementation led to increased activity of D-amino acid oxidase (DAAO) in the liver. nih.govveterinaryworld.org This enzyme is responsible for the conversion of D-methionine to its keto-acid intermediate. The same study also observed lower serum glutathione (B108866) concentrations in the DL-Methionine group, suggesting a potential role in modulating oxidative stress. nih.govveterinaryworld.org

Research on MHA has shown that it can influence the antioxidant status of broilers. nih.gov Broilers fed diets with MHA had decreased levels of total glutathione (T-GSH) and oxidized glutathione (GSSG) in the duodenum, ileum, and liver compared to those fed DL-Methionine. nih.gov Additionally, MHA supplementation was associated with increased gene expression of thioredoxin (Trx) in the small intestine. nih.gov These findings indicate that the source of methionine can have distinct effects on the antioxidant defense systems of the bird.

The following table presents data on the effects of DL-Methionine and L-Methionine on liver metabolism and oxidative stress markers in broilers.

Metabolic MarkerDL-Methionine EffectL-Methionine Effect
Liver DAAO ActivityIncreased-
Serum GlutathioneLower Concentration-
Body Weight GainLess EffectiveMore Effective
Data from a comparative study in commercial broilers. nih.govveterinaryworld.org

These biochemical differences underscore the fact that even though different methionine sources can support growth, they are not metabolically identical and can elicit distinct physiological responses.

Mammalian Models (e.g., Pigs, Rodents)

L-Methionine, 2-hydroxy- (9CI), also known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is a precursor to the essential amino acid L-methionine and is utilized by various animal species, including mammals like pigs and rodents. nih.govillinois.edu Unlike L-methionine, which can be directly used for protein synthesis, HMTBa must first undergo a two-step enzymatic conversion to become biologically active L-methionine. nih.govresearchgate.net This metabolic transformation is a critical determinant of its efficacy as a methionine source.

The conversion process begins with the oxidation of the hydroxyl group on the HMTBa molecule to form an intermediate compound, 2-keto-4-(methylthio)butanoic acid (KMB). nih.govresearchgate.net This initial step is stereospecific, meaning different enzymes act on the D- and L-isomers of HMTBa. The L-isomer (L-HMTBa) is oxidized by the enzyme L-hydroxy acid oxidase. nih.gov The D-isomer (D-HMTBa) is converted to KMB through dehydrogenation by the enzyme D-hydroxy acid dehydrogenase. nih.govnih.gov

Following the formation of KMB, the second step is a transamination reaction, where an amino group is added to KMB to yield L-methionine. researchgate.net This final product is then available for the animal's metabolic needs, including protein synthesis and other vital functions. nih.govillinois.edu

The utilization of HMTBa is not confined to a single organ. In vivo and in vitro studies have demonstrated that various tissues possess the capacity to convert HMTBa to L-methionine. nih.govnih.gov Key sites for this conversion in mammals include the liver, kidneys, and intestine. nih.govnih.gov While some tissues are net users of HMTBa, others can convert it to L-methionine and release it into circulation for use by other parts of the body. nih.govnih.gov In pigs, for example, it has been noted that HMTBa is absorbed in the upper gastrointestinal tract. nih.gov Studies in piglets have shown that the stomach has a substantial capacity to convert HMTBa to L-methionine, with enzyme activities comparable to those in the liver and kidney. nih.gov This differs from D-methionine, which shows much lower D-amino acid oxidase activity in the stomach. nih.gov

Key Enzymes in HMTBa Metabolic Conversion

HMTBa IsomerEnzymeReactionIntermediate Product
L-HMTBaL-hydroxy acid oxidaseOxidation2-keto-4-(methylthio)butanoic acid (KMB)
D-HMTBaD-hydroxy acid dehydrogenaseDehydrogenation2-keto-4-(methylthio)butanoic acid (KMB)

The liver is a central organ in the metabolism of HMTBa in mammals. Due to its large mass, it is considered a major site for the conversion of methionine precursors into L-methionine, even though tissues like the kidney may exhibit higher specific enzyme activity in homogenate studies. nih.gov In piglets, the activities of D-2-hydroxy acid dehydrogenase (D-HADH) and L-2-hydroxy acid oxidase (L-HAOX), the enzymes responsible for the initial conversion of HMTBa, are comparable in the liver and stomach. nih.gov

Research in pigs has highlighted significant biochemical responses to HMTBa supplementation, particularly concerning hepatic health and antioxidant status. Methionine metabolism is closely linked to the synthesis of glutathione (GSH), a critical intracellular antioxidant. mdpi.com Studies have shown that supplementation with HMTBa can alleviate liver injury in piglets challenged with lipopolysaccharides (LPS). nih.gov This protective effect is associated with an improved antioxidant capacity and the inhibition of specific inflammatory signaling pathways. nih.gov In growing pigs subjected to oxidative stress, increased methionine supplementation improved the antioxidative status. mdpi.com Specifically, supplementation with HMTBa-Ca (the calcium salt of HMTBa) at an equivalent bioefficacy level to DL-methionine had similar positive effects on the pigs' antioxidative status. mdpi.com

Comparative studies in pigs and rats have revealed species-specific differences in hepatic metabolism. For instance, pig liver homogenates show negligible carboxyl carbon accumulation in ketone bodies compared to rats, indicating different pathways for fatty acid metabolism. nih.gov In the context of HMTBa, its metabolism can influence pathways beyond simple protein accretion. HMTBa has been shown to be preferentially diverted to the transsulfuration pathway, which produces antioxidant metabolites like taurine (B1682933) and glutathione. nih.gov This diversion suggests that HMTBa can enhance intestinal homeostasis and protect against oxidative stress. nih.gov In piglets, maternal and neonatal dietary supplementation with HMTBa improved the ability of the offspring to resist LPS-induced liver injury, partly by increasing antioxidant capacity through the synthesis of cysteine for glutathione production. nih.gov

Hepatic Enzyme Activities for Methionine Precursor Conversion in Piglets

EnzymeSubstrateRelative Activity in LiverRelative Activity in IntestineRelative Activity in Stomach
D-2-hydroxy acid dehydrogenase (D-HADH)D-HMTBaHighLowHigh
L-2-hydroxy acid oxidase (L-HAOX)L-HMTBaHighLowHigh
D-amino acid oxidase (D-AAOX)D-MethionineHighHighLow

Data derived from studies on piglets, showing the distribution of key enzymes for converting HMTBa and D-methionine to their keto-acid intermediate. nih.gov

Aquatic Organism Models (e.g., Shrimp)

The chemical structure of HMTBa, with a hydroxyl group instead of an amino group, leads to differences in absorption compared to DL-methionine. researchgate.net These structural dissimilarities can translate into variations in absorption, transport, and metabolism. researchgate.net In fish, the bioavailability of different methionine forms is related to intestinal uptake and the efficiency of bioconversion to L-methionine. mdpi.com Studies in rainbow trout have shown that while different methionine sources may not affect growth performance, they can alter body composition and hepatic metabolism. mdpi.com For example, HMTBa was found to significantly increase protein retention in rainbow trout compared to other forms. mdpi.com

In Pacific white shrimp (Litopenaeus vannamei), supplementation with the calcium salt of HMTBa (MHA-Ca) has been shown to produce significant biochemical changes in various tissues, particularly the hepatopancreas, which is a key metabolic organ in crustaceans. nih.govnih.gov

Research demonstrates that MHA-Ca supplementation can improve the antioxidant status of shrimp. nih.gov Specifically, diets supplemented with MHA-Ca significantly decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and elevated levels of reduced glutathione (GSH), a major antioxidant, compared to shrimp on a negative control diet. nih.govnih.gov This indicates a protective effect against oxidative stress. In contrast, L-methionine supplementation in the same study improved lysozyme (B549824) activity and total antioxidant capacity (T-AOC), suggesting the two methionine sources enhance antioxidant defenses through different mechanisms. nih.govnih.gov

Furthermore, HMTBa affects gene expression related to metabolism and protein synthesis in shrimp. nih.gov Shrimp fed MHA-Ca showed higher mRNA expression levels of the target of rapamycin (B549165) (tor) gene, which is crucial for regulating cell growth and protein synthesis. nih.govnih.gov Additionally, MHA-Ca supplementation upregulated the expression of cysteine dioxygenase (cdo), an enzyme involved in the transsulfuration pathway. nih.govnih.gov These findings, along with observed improvements in growth performance and amelioration of hepatopancreatic damage, highlight the specific biochemical roles of HMTBa in aquatic organisms. nih.gov

Biochemical Effects of HMTBa-Ca in Pacific White Shrimp

Biochemical ParameterTissue/SystemObserved Effect of HMTBa-Ca Supplementation
Malondialdehyde (MDA)Whole BodyDecreased
Reduced Glutathione (GSH)Whole BodyIncreased
Target of rapamycin (tor) mRNAHepatopancreasUpregulated
Cysteine dioxygenase (cdo) mRNAHepatopancreasUpregulated
Hepatopancreatic DamageHepatopancreasAmeliorated

Summary of findings from a feeding trial on Litopenaeus vannamei. nih.govnih.gov

Advanced Research Directions and Theoretical Perspectives

Discovery of Novel Enzymes and Metabolic Shunts Involving L-Methionine, 2-hydroxy- (9CI)

The bioconversion of HMTBA to L-methionine is a critical step for its biological activity and is known to be a stereospecific, two-step enzymatic process. researchgate.netfao.org Research has identified the primary enzymes responsible for the initial oxidation of the D- and L-isomers of HMTBA. L-HMTBA is oxidized by L-2-hydroxy acid oxidase (L-HAOX), a flavoenzyme located in the peroxisomes of the liver and kidneys. nih.govrsc.org The D-isomer is converted by a mitochondrial enzyme, D-2-hydroxy acid dehydrogenase (D-HADH), which has been identified in a wide array of tissues, including the liver, kidneys, skeletal muscle, and intestinal mucosa. researchgate.netnih.govnih.gov

Both of these reactions yield the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB), also referred to as 4-methylthio-2-oxobutanoate (MTOB). rsc.orgejast.org This keto acid is subsequently converted to L-methionine through a transamination reaction. wikipedia.org This second step is catalyzed by various transaminases and is not dependent on a single, specific amino acid as a nitrogen donor, although branched-chain amino acids like L-leucine are preferred. nih.govnih.gov

Advanced research is focused on identifying novel enzymes or isoforms with varying efficiencies and tissue distributions, which could explain differences in metabolic capacity between species or individuals. Furthermore, investigations into metabolic shunts are revealing alternative pathways. For instance, HMTBA has been identified as a naturally occurring intermediate in a pathway that synthesizes L-methionine from 5'-deoxy-5'-methylthioadenosine (MTA) in chicks, suggesting its role extends beyond that of a synthetic precursor.

Table 1: Key Enzymes in the Biotransformation of L-Methionine, 2-hydroxy- (9CI)
EnzymeEC NumberSubstrate(s)ProductCellular LocationKey Findings
L-2-hydroxy acid oxidase (L-HAOX)1.1.3.15L-HMTBA2-keto-4-(methylthio)butanoic acid (KMB)Peroxisomes (Liver, Kidney)Stereospecific enzyme responsible for the oxidation of the L-isomer of HMTBA. nih.govrsc.org
D-2-hydroxy acid dehydrogenase (D-HADH)1.1.99.6D-HMTBA, AcceptorKMB, Reduced AcceptorMitochondria (Widespread tissues)Catalyzes the oxidation of the D-isomer of HMTBA; found in nearly all cell tissues. rsc.orgwikipedia.org
Transaminases (various)e.g., 2.6.1.-KMB, L-Amino Acid (e.g., Leucine)L-Methionine, α-Keto AcidCytosol, MitochondriaCatalyzes the final step of conversion to L-methionine; not specific to a single amino donor. wikipedia.orgnih.gov

Systems Biology and Omics Approaches to Comprehensive Metabolic Mapping

Systems biology, integrating various "omics" disciplines, is providing a holistic view of how HMTBA influences cellular and organismal metabolism. Metabolomic and proteomic studies, particularly in ruminants, are mapping the widespread effects of HMTBA supplementation.

Metabolomics profiling of plasma in steers supplemented with an isopropyl ester of HMTBA (HMBi) revealed an upregulation of L-methionine and related metabolites such as betaine, methionine sulfoxide, and taurine (B1682933). mdpi.com This confirms the conversion of HMTBA and its entry into downstream pathways. In dairy cows, HMTBA supplementation has been shown to alter the milk fatty acid profile and affect blood metabolites, including urea and aspartate aminotransferase. mdpi.com

Furthermore, studies on rumen microbiota using 16S rRNA sequencing have demonstrated that HMTBA and its derivatives can significantly alter the microbial landscape. sciopen.com In finishing beef cattle, HMBi supplementation was associated with a linear decrease in cecal volatile fatty acids and shifts in the abundance of bacterial phyla, including an increase in Bacteroidetes and a decrease in Firmicutes. nih.govfrontiersin.org In dairy cows, HMTBA was found to linearly increase the proportion of Faecalibacterium and quadratically decrease the proportion of Eubacterium in the rumen. bohrium.com These findings suggest that HMTBA's effects are not limited to the host's metabolism but also extend to modulating the gut microbiome, which can have secondary metabolic consequences.

Table 2: Summary of Omics-Based Research Findings on HMTBA and its Derivatives
OrganismOmics ApproachKey Findings
Beef SteersPlasma MetabolomicsUpregulation of plasma L-methionine, betaine, methionine sulfoxide, and taurine. mdpi.com
Finishing Beef Cattle16S rRNA Sequencing (Rumen, Cecum)Altered bacterial composition; increased abundance of pathways for cysteine and methionine metabolism. frontiersin.org
Holstein Calves16S rRNA Sequencing (Rumen)Decreased relative abundance of Firmicutes and increased abundance of Bacteroidetes. sciopen.com
Lactating Dairy Cows16S rRNA Sequencing (Rumen)Increased proportion of Faecalibacterium; decreased proportion of Eubacterium. bohrium.com
Weaned Goats16S rRNA Sequencing (Rumen)Increased abundance of Bacteroidetes and Proteobacteria; decreased abundance of Planctomycetes and Actinobacteria. nih.gov
Laying DucksPlasma MetabolomicsIncreased plasma taurine, methionine, leucine, tryptophan, and arginine content. nih.gov

Development of Sophisticated Biosensors and Analytical Tools for Real-time Monitoring

The accurate quantification of HMTBA in complex biological matrices is essential for metabolic studies. Several sophisticated analytical methods have been developed and validated for this purpose. These include reversed-phase liquid chromatography (LC) coupled with electrospray ionization-mass spectrometry (ESI-MS) and tandem MS (MS-MS), which provide high sensitivity and selectivity for determining HMTBA in bovine serum and seawater. chromatographyonline.comresearchgate.net Another rapid and selective technique is capillary isotachophoresis, which has been successfully applied to quantify HMTBA in poultry feeds. nih.govoup.com

While these methods are powerful for discrete sample analysis, a significant frontier in research is the development of biosensors for real-time monitoring of HMTBA concentrations. Currently, no specific biosensors for HMTBA have been commercialized, but the extensive work on L-methionine biosensors provides a strong foundation. researchgate.net For example, biosensors have been developed that use fluorescence resonance energy transfer (FRET) or rely on genetically modified microorganisms that respond to L-methionine levels. researchgate.net

Future development could involve creating enzyme-based biosensors that utilize the specific oxidative enzymes L-HAOX or D-HADH. nih.gov Such a sensor could be designed where the enzymatic reaction with HMTBA produces a detectable signal, such as a change in current (amperometric), light (optical), or heat (calorimetric). mdpi.com Another approach could be a "biosensor-linked immunosorbent assay" (BLISA), similar to what has been developed for quantifying methionine oxidation, which combines the specificity of antibodies with the signal amplification of a biological sensor component. nih.gov These advanced tools would enable dynamic tracking of HMTBA uptake and metabolism in living systems.

Table 3: Comparison of Analytical Tools for L-Methionine, 2-hydroxy- (9CI) Detection
TechniquePrincipleSample TypeKey Advantages
LC-ESI-MS/MSChromatographic separation followed by mass-based detection and fragmentation.Bovine Serum, SeawaterHigh sensitivity, high selectivity, precise quantification. chromatographyonline.com
Capillary IsotachophoresisSeparation of charged molecules in an electric field based on ionic mobility.Poultry FeedRapid analysis time (~15 min), high selectivity, can analyze monomer/dimer ratio. nih.gov
Enzyme-Based Biosensor (Theoretical)Immobilized L-HAOX or D-HADH enzyme produces a measurable signal upon reaction with HMTBA.Biological FluidsPotential for real-time, continuous monitoring; high specificity.

Computational Modeling and Simulation of L-Methionine, 2-hydroxy- (9CI) Biotransformations and Cellular Fate

Computational modeling and in silico simulations offer powerful theoretical perspectives to dissect the complex kinetics and metabolic fate of HMTBA. Although specific large-scale models for HMTBA metabolism are still an emerging area, existing frameworks for modeling methionine metabolism provide a clear path forward. nih.govnih.gov

Molecular Docking and Dynamics: These techniques can be used to simulate the interaction between the D- and L-isomers of HMTBA and their respective enzymes, D-HADH and L-HAOX. Such models could elucidate the structural basis for substrate specificity and catalytic efficiency, providing insights that could guide enzyme engineering efforts. Computational models have already been developed for related enzymes like methionine γ-lyase, demonstrating the feasibility of this approach. frontiersin.org

Kinetic Modeling: By integrating experimentally determined enzyme kinetic parameters, it is possible to build models that simulate the rate of conversion of HMTBA to L-methionine under different physiological conditions. This can help predict metabolic bottlenecks and understand how factors like substrate and cofactor availability influence the efficiency of the biotransformation pathway.

Flux Balance Analysis (FBA): FBA is a systems-level approach used to predict metabolic fluxes through a genome-scale network. wikipedia.orgnih.gov Once HMTBA is converted to L-methionine, its fate can be simulated using existing genome-scale metabolic models (GEMs) of various organisms. By setting L-methionine as an input flux, FBA can predict how it will be partitioned between various metabolic demands, such as protein synthesis, S-adenosylmethionine (SAM) production for methylation reactions, and the transsulfuration pathway. researchgate.netfigshare.com This can help generate hypotheses about how HMTBA supplementation impacts global cellular metabolism.

Table 4: Potential Applications of Computational Modeling in HMTBA Research
Modeling ApproachDescriptionPotential Application to HMTBA Research
Molecular DockingPredicts the preferred orientation of a molecule when bound to a second to form a stable complex.Simulating the binding of D- and L-HMTBA to the active sites of D-HADH and L-HAOX to understand stereospecificity.
Kinetic ModelingUses ordinary differential equations to describe the concentrations of metabolites over time based on enzyme kinetics.Simulating the rate of KMB and L-methionine production from HMTBA in different tissues.
Flux Balance Analysis (FBA)A mathematical method for simulating metabolism using genome-scale reconstructions of metabolic networks. wikipedia.orgPredicting the distribution of HMTBA-derived L-methionine into various downstream pathways (e.g., protein synthesis, methylation).

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural and physicochemical properties of L-Methionine, 2-hydroxy- (9CI)?

  • Methodological Answer : Structural characterization should employ nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Physicochemical properties (e.g., logP, boiling point) can be determined via experimental measurements or computational tools like quantum chemical calculations (e.g., density functional theory) . For example, logP values (3.796) and density (1.217 g/cm³) are critical for solubility studies and formulation design .

Q. How is L-Methionine, 2-hydroxy- (9CI) utilized in neuropharmacological research models?

  • Methodological Answer : In rodent models, oral administration (e.g., 1.7 g/kg/day) combined with behavioral assays like the Morris Water Maze (MWM) evaluates cognitive effects. Statistical analysis using repeated-measures ANOVA and post-hoc tests (e.g., Bonferroni) ensures robustness in interpreting spatial memory outcomes . Researchers must standardize dosing schedules and control for metabolic variability between animal cohorts.

Q. What safety protocols are critical when handling L-Methionine derivatives in laboratory settings?

  • Methodological Answer : Use nitrile gloves inspected for integrity and avoid skin contact via proper removal techniques. Work under fume hoods to minimize inhalation of vapors. Contaminated materials must be disposed of per ISO/IEC 17025 guidelines. Firefighting measures require dry chemical extinguishers, and spills should be contained using non-reactive absorbents .

Advanced Research Questions

Q. How can quantum chemical calculations resolve conformational ambiguities in L-Methionine, 2-hydroxy- (9CI) derivatives?

  • Methodological Answer : Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses identify stable conformers by mapping electron density and hydrogen-bonding networks. For example, comparing potential energy surfaces at DFT/B3LYP levels reveals dominant conformers, validated against experimental NMR data . This approach clarifies steric effects from substituents like tert-butoxycarbonyl groups .

Q. What experimental design optimizes L-Methionine bioproduction using microbial fermentation?

  • Methodological Answer : Response Surface Methodology (RSM) with a Central Composite Design (CCD) optimizes variables (e.g., yeast extract, diammonium phosphate). A second-order polynomial model validates interactions between factors, and ANOVA identifies significant parameters (p < 0.05). For instance, a 17-run design with triplicate center points minimizes variability while maximizing yield .

Q. How can researchers address contradictions in bioavailability data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from differences in metabolic pathways (e.g., hepatic first-pass effects). Use isotopic labeling (e.g., ¹³C) to track absorption kinetics in dual-model studies. For example, fermentation-derived L-Methionine shows higher relative bioavailability (RBA) in poultry trials (FCR, ADG metrics) compared to synthetic forms, necessitating cross-validation via LC-MS/MS .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in L-Methionine supplementation studies?

  • Methodological Answer : Randomized Block Designs (RBD) with 4 replications per treatment group (e.g., 0.25% vs. 0.50% supplementation) reduce environmental bias. Two-way ANOVA followed by Tukey’s HSD test accounts for interactions between methionine and lysine HCl. Data normalization (e.g., log transformation) ensures homogeneity of variance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.